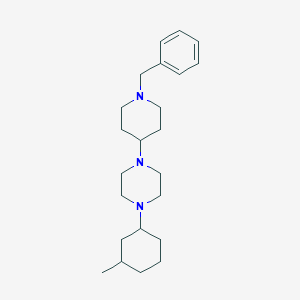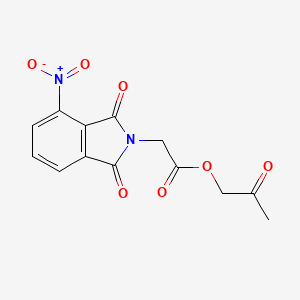![molecular formula C13H14IN2OS+ B10881236 2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium CAS No. 1037545-05-3](/img/structure/B10881236.png)
2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-IODOPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H-IMIDAZOL-3-IUM is a complex organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an imidazole ring, a sulfur atom, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-IODOPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H-IMIDAZOL-3-IUM typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-IODOPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H-IMIDAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or under reflux conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-{[2-(4-IODOPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H-IMIDAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-IODOPHENYL)-2-OXOETHYL]SULFANYL}-1,3-DIMETHYL-1H-IMIDAZOL-3-IUM involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYLIMIDAZOLIUM IODIDE: Similar structure but lacks the sulfanyl and iodophenyl groups.
2-MERCAPTO-1-METHYLIMIDAZOLE: Contains a sulfanyl group but lacks the iodophenyl group.
4-IODO-1-METHYLIMIDAZOLE: Contains an iodophenyl group but lacks the sulfanyl group.
Properties
CAS No. |
1037545-05-3 |
|---|---|
Molecular Formula |
C13H14IN2OS+ |
Molecular Weight |
373.23 g/mol |
IUPAC Name |
2-(1,3-dimethylimidazol-1-ium-2-yl)sulfanyl-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C13H14IN2OS/c1-15-7-8-16(2)13(15)18-9-12(17)10-3-5-11(14)6-4-10/h3-8H,9H2,1-2H3/q+1 |
InChI Key |
ZVBQIWWWXZXEFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C[N+](=C1SCC(=O)C2=CC=C(C=C2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10881153.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10881162.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10881164.png)
![N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine](/img/structure/B10881177.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10881183.png)
![2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B10881194.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10881211.png)
![1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10881221.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B10881222.png)
![[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B10881229.png)
![1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10881231.png)


